3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a benzenesulfonyl group at position 3 and a 3-chloro-4-methoxyphenyl substituent at the 5-amine position.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-19-12-11-14(13-17(19)23)24-20-16-9-5-6-10-18(16)28-21(25-20)22(26-27-28)32(29,30)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNOZVKMANNIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 493.5 g/mol. The presence of the benzenesulfonyl group and the chloro and methoxy substituents on the phenyl ring are crucial for its biological activity.
Cytotoxicity
Research indicates that derivatives of quinazoline and triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways such as p53, Bax, and Bcl-2 .
Table 1: Cytotoxic Activity against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A1 | HT-29 | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells.
The mechanism underlying the cytotoxicity of 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine appears to involve multiple pathways:
- EGFR and VEGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor growth and angiogenesis .
- Cell Cycle Arrest : Studies suggest that this compound can arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating. This was evidenced by increased levels of cyclin-dependent kinase inhibitors in treated cells .
- Apoptosis Induction : The compound significantly increases apoptotic markers in cancer cells, indicating its potential as an anti-cancer agent through apoptosis induction mechanisms .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against HCT-116 colon cancer cells. The study highlighted the role of triazole moieties in enhancing anticancer activity through improved binding affinity to target proteins involved in cell signaling pathways .
- Study 2 : Another investigation focused on quinazolinone-thiazole hybrids showed promising results in inhibiting tumor growth in vitro and in vivo models, reinforcing the therapeutic potential of compounds containing these structural motifs .
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Key analogs differ in substituents on the quinazoline core and the aryl amine group:
Key Observations :
Computational and Theoretical Insights
- Molecular Modeling: emphasizes the use of DFT methods (B3LYP, HF) with basis sets like 6-31G(d,p) to predict Mulliken charges and electrostatic potentials. Similar studies could elucidate the target compound’s reactivity, particularly the electron-deficient quinazoline core and sulfonamide interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
